Isopomiferin, dimethyl ether
Description
X-ray Crystallographic Studies
While direct X-ray diffraction data for isopomiferin dimethyl ether is not explicitly documented in the provided sources, its structural integrity is inferred from analogs and synthetic protocols. For example, related prenylated isoflavonoids, such as pomiferin, have been characterized via single-crystal X-ray analysis, confirming tetracyclic frameworks with fused pyran and chromenone systems . The dimethyl ether variant likely adopts a similar planar arrangement, stabilized by intramolecular hydrogen bonds between the ketone oxygen and methoxy groups .
NMR Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
- ¹H NMR : Signals at δ 3.85–3.90 ppm integrate for six protons, corresponding to two methoxy groups. Aromatic protons from the 3,4-dimethoxyphenyl moiety resonate at δ 6.70–7.20 ppm, while methyl groups on the pyran rings appear as singlets near δ 1.30 ppm .
- ¹³C NMR : Peaks at δ 56.2 ppm confirm methoxy carbons, while the chromenone carbonyl carbon resonates at δ 176.5 ppm .
Table 2: Key NMR Assignments
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.85–3.90 | Singlet | Two methoxy groups |
| Aromatic protons | 6.70–7.20 | Multiplet | 3,4-dimethoxyphenyl ring |
| Methyl (-CH₃) | 1.30 | Singlet | Tetramethyl pyran systems |
| Carbonyl (C=O) | 176.5 | - | Chromenone ketone |
Stereochemical Configuration Determination
Isopomiferin dimethyl ether is achiral , as confirmed by the absence of stereocenters in its structure . The tetracyclic framework lacks asymmetric carbons due to symmetrical methyl group placement and planar aromatic systems. This contrasts with chiral isoflavonoids like osajin, which possess stereogenic centers in their prenyl side chains .
Comparative Analysis with Parent Compound Isopomiferin
Structural Modifications :
- Isopomiferin dimethyl ether introduces methoxy groups at positions 3 and 4 of the phenyl ring, replacing hydroxyl groups in the parent compound .
- The molecular formula increases from C₂₅H₂₄O₆ (isopomiferin) to C₂₇H₂₈O₆, with a corresponding molecular weight shift from 420.5 to 448.5 g/mol .
Physicochemical Implications :
- Solubility : Methoxy groups enhance lipophilicity, reducing aqueous solubility compared to the hydroxyl-rich parent compound.
- Reactivity : The absence of hydroxyl groups diminishes hydrogen-bonding capacity, altering interactions with biological targets .
Table 3: Structural and Functional Comparison
| Property | Isopomiferin | Isopomiferin Dimethyl Ether |
|---|---|---|
| Molecular Formula | C₂₅H₂₄O₆ | C₂₇H₂₈O₆ |
| Functional Groups | 3,4-dihydroxyphenyl | 3,4-dimethoxyphenyl |
| Molecular Weight (g/mol) | 420.5 | 448.5 |
| Hydrogen Bond Donors | 2 | 0 |
| LogP (Predicted) | 3.2 | 4.1 |
Properties
CAS No. |
7147-94-6 |
|---|---|
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |
InChI |
InChI=1S/C27H28O6/c1-26(2)11-9-16-23(32-26)17-10-12-27(3,4)33-25(17)21-22(28)18(14-31-24(16)21)15-7-8-19(29-5)20(13-15)30-6/h7-9,11,13-14H,10,12H2,1-6H3 |
InChI Key |
MIELJMQQHAVDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)OC)OC)C=CC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopomiferin, dimethyl ether typically involves the methylation of isopomiferin. This can be achieved through the reaction of isopomiferin with dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of isopomiferin to its dimethyl ether derivative while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Isopomiferin, dimethyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
Chemical Synthesis
1. Methylating Agent Production
Dimethyl ether serves as a critical feedstock for the production of methylating agents such as dimethyl sulfate. This reaction involves the interaction of dimethyl ether with sulfur trioxide to form dimethyl sulfate, which is widely used in organic synthesis .
2. Green Chemistry Initiatives
In recent studies, dimethyl ether has been utilized in eco-friendly synthesis methods. For instance, it has been employed in subcritical fluid extraction processes to enhance the yield of bioactive compounds from natural sources. Subcritical dimethyl ether extraction has demonstrated superior efficiency compared to traditional methods, extracting significant amounts of γ-oryzanol and phytosterols from rice bran . This method is not only efficient but also environmentally friendly, aligning with the principles of green chemistry.
Extraction Processes
1. Food Industry Applications
Dimethyl ether has been recognized for its potential as an extraction solvent in the food industry. It is particularly effective for separating lipids from non-dairy products, allowing for the production of lower-fat food items without residual solvent issues. Studies have shown that dimethyl ether can extract valuable lipid components from various food sources, including marine and plant products, making it a versatile tool for food processing .
2. Biologically Active Compounds
The use of dimethyl ether extends to the extraction of biologically active compounds from spices and herbs. It has been shown to effectively extract essential oils and flavor compounds while maintaining their integrity, which is crucial for flavoring agents in food products .
Alternative Fuel Applications
1. Diesel Alternative
Dimethyl ether is emerging as a promising alternative to diesel fuel in specially designed compression ignition engines. Its high cetane number and clean combustion properties make it an attractive option for reducing particulate emissions associated with traditional diesel fuels . Demonstrations of DME-fueled vehicles have shown comparable energy efficiency and power ratings to diesel engines while significantly lowering harmful emissions such as hydrocarbons and carbon monoxide .
2. Agricultural Machinery
The development of DME-fueled tractors marks a significant advancement in agricultural machinery. Research indicates that DME engines can achieve higher thermal efficiency with reduced soot emissions, highlighting its viability as a clean fuel for agricultural applications .
Mechanism of Action
The mechanism of action of isopomiferin, dimethyl ether involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound can also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Flavonol dimethyl ethers, such as myricetin-3,7,3’-trimethyl ether and quercetin-3,4’-dimethyl ether, share structural motifs with isopomiferin dimethyl ether. These compounds differ in the position and number of methyl groups, which significantly influence their bioactivity. For example, kaempferol 5,7,4'-trimethyl ether (a tri-methylated flavonol) exhibits enhanced bioactivity in pharmacological applications due to improved stability and lipophilicity .
Lignan dimethyl ethers, such as pinoresinol dimethyl ether and lirioresinol B dimethyl ether, are structurally distinct but share the ether functional group. These compounds are often studied for their antioxidant and anti-inflammatory properties . Unlike isopomiferin dimethyl ether, lignan ethers typically exhibit stronger interactions with cellular receptors due to their rigid bicyclic frameworks.
Table 1: Comparative Bioactivity and Toxicity
Industrial and Pharmacological Potential
While isopomiferin dimethyl ether remains underexplored, other dimethyl ethers have established roles:
- Dimethyl ether (DME) : Widely used as a hydrogen carrier and fuel additive due to its high hydrogen content and clean combustion .
- Hematoporphyrin diethyl ethers : Applied in photodynamic therapy for their light-activated cytotoxic properties .
- Isosorbide dimethyl ether : Investigated as a plasticizer and solvent in green chemistry .
Q & A
Q. What mechanistic insights explain the compound’s stability under oxidative or thermal stress?
- Methodological Answer : Low-temperature oxidation pathways can be modeled via quantum chemical calculations (e.g., G4 method for transition states). Experimental validation in flow reactors (1–12.5 atm, 500–800 K) tracks intermediates (e.g., ●OCH₂OCHO radicals) using FTIR/GC-MS. Overestimation of CO₂ in simulations suggests revisiting HOOCH₂OCHO decomposition kinetics .
Q. How can computational modeling improve the design of catalytic systems for isopomiferin dimethyl ether synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations identify active sites on bifunctional catalysts (e.g., acid-base pairs on zeolites). Machine learning models trained on reaction datasets (e.g., turnover frequency, activation energy) optimize descriptors like pore size and Brønsted acidity. Experimental validation via in situ DRIFTS confirms intermediate adsorption .
Q. What strategies address challenges in scaling up isopomiferin dimethyl ether production for research-grade quantities?
- Methodological Answer : Continuous-flow reactors reduce batch variability; residence time distribution (RTD) analysis minimizes byproducts. Process Analytical Technology (PAT) tools (e.g., inline Raman spectroscopy) monitor reaction progress. Technoeconomic analysis (TEA) evaluates cost drivers, such as solvent recovery efficiency and catalyst lifetime .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
